molecular formula C4CuF6O8S2 B13916448 Fluorosulfonyldifluoroacetic acid copper(II) salt

Fluorosulfonyldifluoroacetic acid copper(II) salt

Cat. No.: B13916448
M. Wt: 417.7 g/mol
InChI Key: GCMXINKXKRUCSY-UHFFFAOYSA-L
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Description

Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is a compound that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of copper in the +2 oxidation state, along with a 2,2-difluoro-2-(fluorosulfonyl)acetate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate typically involves the reaction of copper(II) salts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid. One common method includes the use of copper(II) acetate as a starting material, which reacts with 2,2-difluoro-2-(fluorosulfonyl)acetic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate may involve larger-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency, yield, and safety, potentially incorporating continuous flow reactors and automated systems to handle the reagents and products. The use of high-purity starting materials and stringent quality control measures would be essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles such as thiols or amines. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands .

Mechanism of Action

The mechanism by which Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate exerts its effects involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(II) 2,2-Difluoro-2-(fluorosulfonyl)acetate is unique due to the presence of both fluorinated and sulfonyl groups, which impart distinct reactivity and stability.

Properties

Molecular Formula

C4CuF6O8S2

Molecular Weight

417.7 g/mol

IUPAC Name

copper;2,2-difluoro-2-fluorosulfonylacetate

InChI

InChI=1S/2C2HF3O4S.Cu/c2*3-2(4,1(6)7)10(5,8)9;/h2*(H,6,7);/q;;+2/p-2

InChI Key

GCMXINKXKRUCSY-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(F)(F)S(=O)(=O)F)[O-].C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Cu+2]

Origin of Product

United States

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